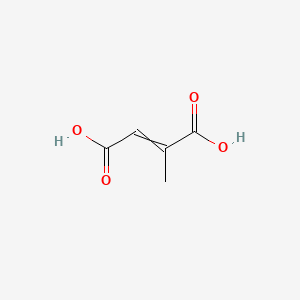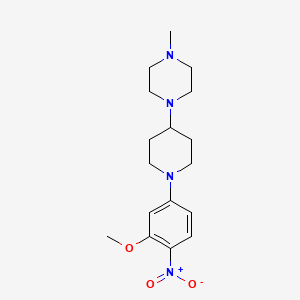
1-(1-(3-甲氧基-4-硝基苯基)哌啶-4-基)-4-甲基哌嗪
概述
描述
The compound "1-(1-(3-Methoxy-4-nitrophenyl)piperidin-4-yl)-4-methylpiperazine" is a synthetic molecule that is likely to be of interest due to its structural features which suggest potential biological activity. Arylpiperazines are a class of compounds known for their diverse pharmacological properties, including serotonergic and dopaminergic activities, which make them valuable in the development of new therapeutic agents for various neurological disorders .
Synthesis Analysis
The synthesis of arylpiperazine derivatives typically involves the preparation of piperazine scaffolds followed by the introduction of aryl groups through various organic synthesis techniques. For instance, compounds with mixed serotonergic and dopaminergic activity have been synthesized by attaching a dihydronaphthalene fragment to the alkyl chain of 4-alkyl-1-arylpiperazines . Similarly, substituted 1-(2-methoxyphenyl)-4-(1-phenethylpiperidin-4-yl)piperazines have been synthesized for probing the dopamine D2 receptor binding site, indicating the versatility of the piperazine scaffold in medicinal chemistry .
Molecular Structure Analysis
The molecular structure of arylpiperazines can significantly influence their binding affinity and selectivity towards different biological targets. For example, the dihedral angles between various rings in the molecule, as well as the conformation of the piperazine ring itself, can affect how these compounds interact with receptors. In one study, the piperazine ring was found to adopt a chair conformation, which is a common and stable conformation for this type of ring system .
Chemical Reactions Analysis
Arylpiperazines can undergo various chemical reactions, which can be utilized to modify their structure and, consequently, their biological activity. For instance, reductive amination has been used to synthesize novel compounds with potential antimicrobial activity . The ability to introduce different substituents through chemical reactions allows for the exploration of structure-activity relationships and the optimization of biological properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of arylpiperazines, such as solubility, melting point, and stability, are crucial for their potential as drug candidates. These properties are influenced by the molecular structure and substituents present on the piperazine ring. For example, the introduction of a methoxy group can affect the molecule's lipophilicity, which in turn can influence its pharmacokinetic profile .
科学研究应用
多巴胺能配体合成和评估
1-(1-(3-甲氧基-4-硝基苯基)哌啶-4-基)-4-甲基哌嗪及其衍生物已被合成并评估了其作为多巴胺能配体的潜力。这些化合物在体外竞争性置换分析中显示出对多巴胺 D2 受体 (D2DAR) 的亲和力。一种化合物,1-(2-甲氧基苯基)-4-[{[1-(3-硝基苯乙基)哌啶-4-基]甲基}哌嗪,显示出显着的亲和力,Ki 值为 54 nM。进行分子对接分析和动态模拟以了解它们与 D2DAR 的相互作用,表明在与多巴胺功能相关的神经系统疾病中可能具有治疗应用 (Penjišević 等人,2016)。
抗心律失常和降压作用
研究表明,具有 3-(4-芳基哌嗪-1-基)丙基部分的化合物,在结构上与 1-(1-(3-甲氧基-4-硝基苯基)哌啶-4-基)-4-甲基哌嗪相关,表现出强大的抗心律失常和降压活性。这些作用可能与其 α-肾上腺能受体阻断特性有关,表明具有心血管治疗应用的潜力 (Malawska 等人,2002)。
有机化学中的动力学研究
动力学研究调查了结构上与 1-(1-(3-甲氧基-4-硝基苯基)哌啶-4-基)-4-甲基哌嗪相关的化合物与脂环胺的反应。这些研究对于了解反应机理和有机合成中中间体的稳定性至关重要,这可能对药物化学产生影响 (Castro 等人,2001)。
药物化合物合成和表征
已经探索了像 ASP3026 这样的药物化合物的合成和表征,这些化合物包含与 1-(1-(3-甲氧基-4-硝基苯基)哌啶-4-基)-4-甲基哌嗪相似的结构元素。这些研究侧重于了解多态性、溶液结构和热力学稳定性,这对药物开发和制剂至关重要 (Takeguchi 等人,2015)。
计算和生化评估
已经对与 1-(1-(3-甲氧基-4-硝基苯基)哌啶-4-基)-4-甲基哌嗪相关的合成化合物的生化特性和振动分配进行了计算评估。这些研究有助于预测分子对接机制并了解对生物受体(如人 GABA 受体)的反应性,这可能导致新的治疗剂 (Onawole 等人,2017)。
属性
IUPAC Name |
1-[1-(3-methoxy-4-nitrophenyl)piperidin-4-yl]-4-methylpiperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N4O3/c1-18-9-11-20(12-10-18)14-5-7-19(8-6-14)15-3-4-16(21(22)23)17(13-15)24-2/h3-4,13-14H,5-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNYSXOZEEKWPNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2CCN(CC2)C3=CC(=C(C=C3)[N+](=O)[O-])OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401171541 | |
| Record name | 1-[1-(3-Methoxy-4-nitrophenyl)-4-piperidinyl]-4-methylpiperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401171541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-(3-Methoxy-4-nitrophenyl)piperidin-4-yl)-4-methylpiperazine | |
CAS RN |
761440-65-7 | |
| Record name | 1-[1-(3-Methoxy-4-nitrophenyl)-4-piperidinyl]-4-methylpiperazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=761440-65-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[1-(3-Methoxy-4-nitrophenyl)-4-piperidinyl]-4-methylpiperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401171541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details




Synthesis routes and methods V
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


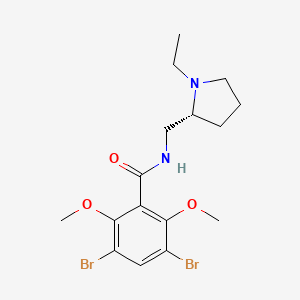
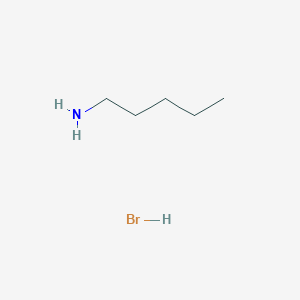
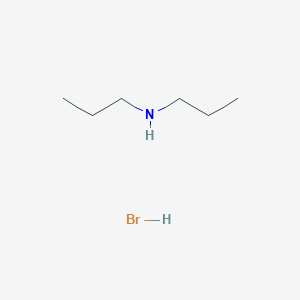
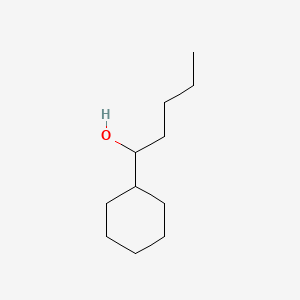
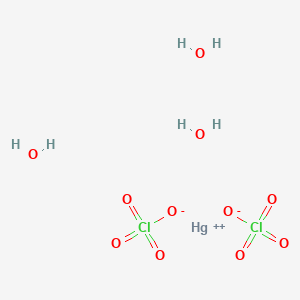
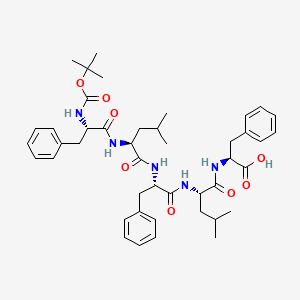
![2-[(8-Chloro-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-hexadecafluorooctyl)oxy]-1,1,2,2-tetrafluoroethanesulfonyl fluoride](/img/structure/B3029645.png)
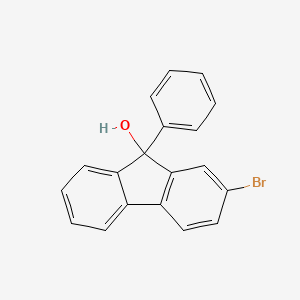
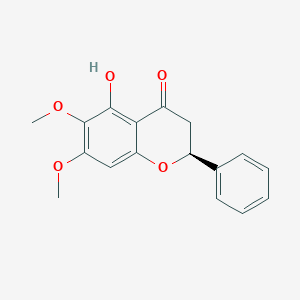
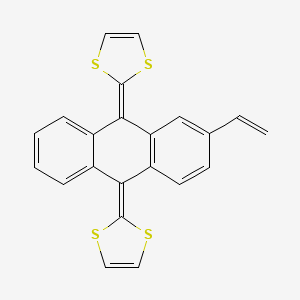
![4-Aminobicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B3029651.png)
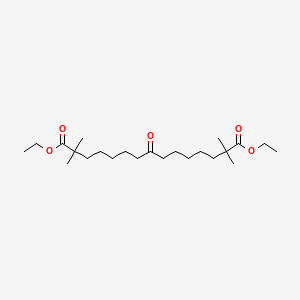
![[6-[6-(Hydroxymethyl)pyridin-2-yl]pyridin-2-yl]methanol](/img/structure/B3029654.png)
